molecular formula C13H17FN2O2 B15222644 tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B15222644
M. Wt: 252.28 g/mol
InChI Key: WVXABWNXHWNUBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

The synthesis of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions.

    Protection of the Carboxylate Group: The tert-butyl group is often used as a protecting group for the carboxylate functionality to enhance stability during the synthesis.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridinyl positions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.

    Chemical Biology: Researchers use the compound to investigate biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.

    Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyridinyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The azetidine ring’s strained structure may also contribute to its reactivity and binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-oxoazetidine-1-carboxylate: This compound lacks the fluorine and pyridinyl groups, which may result in different reactivity and biological activity.

    tert-Butyl 3-(methylamino)azetidine-1-carboxylate: The presence of a methylamino group instead of a fluorine atom can lead to variations in chemical properties and applications.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring, which may affect its biological interactions and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-pyridin-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c1-12(2,3)18-11(17)16-8-13(14,9-16)10-6-4-5-7-15-10/h4-7H,8-9H2,1-3H3

InChI Key

WVXABWNXHWNUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)F

Origin of Product

United States

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